

Application Notes and Protocols for Caspase Activity Assays Using AMC-Conjugated Peptides

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Compound of Interest

Compound Name: 7-Amino-4-methylcoumarin

Cat. No.: B1665955

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis (programmed cell death). The detection of caspase activity is a reliable indicator of apoptosis. This document provides detailed protocols for measuring the activity of various caspases using fluorogenic substrates composed of a specific peptide sequence conjugated to **7-amino-4-methylcoumarin** (AMC). When a specific caspase cleaves the peptide sequence, the free AMC is released, which produces a measurable fluorescent signal.^{[1][2]} This method is sensitive, quantitative, and adaptable for high-throughput screening.

Principle of the Assay

The assay utilizes a synthetic tetrapeptide substrate specific to a particular caspase, which is covalently linked to the fluorophore **7-amino-4-methylcoumarin** (AMC). In its conjugated form, the AMC molecule is non-fluorescent. Upon cleavage of the peptide by an active caspase at the aspartate residue, the AMC is released.^{[1][3]} The free AMC molecule fluoresces brightly when excited with UV light (typically around 360-380 nm), and the emitted light can be detected at approximately 440-460 nm.^{[1][2][3]} The intensity of the fluorescence is directly proportional to the amount of active caspase in the sample.

Caspase-Specific AMC-Conjugated Peptides

The specificity of the assay is determined by the four-amino-acid peptide sequence, which mimics the cleavage site of the target protein for a specific caspase.[4] The table below summarizes commonly used AMC-conjugated peptides for various caspases.

Caspase Target	Peptide Sequence	Common Substrate Name
Caspase-1	Tyr-Val-Ala-Asp	YVAD-AMC
Caspase-2	Val-Asp-Val-Ala-Asp	VDVAD-AMC
Caspase-3/7	Asp-Glu-Val-Asp	DEVD-AMC[1][3][5]
Caspase-6	Val-Glu-Ile-Asp	VEID-AMC
Caspase-8	Ile-Glu-Thr-Asp	IETD-AMC[6][7]
Caspase-9	Leu-Glu-His-Asp	LEHD-AMC[8][9]

Experimental Protocols

Materials and Reagents

- Cells or Tissues of Interest: Untreated (negative control) and treated with an apoptosis-inducing agent.
- AMC-conjugated peptide substrate: (e.g., Ac-DEVD-AMC, Ac-LEHD-AMC, Ac-IETD-AMC). Store at -20°C, protected from light.[3]
- Cell Lysis Buffer: 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM sodium pyrophosphate.[3] Alternatively, 50 mM HEPES, pH 7.5, 0.1% CHAPS, 0.1% Nonidet P-40, 1 mM EDTA, with protease inhibitors (optional, see note).[4]
- Assay Buffer (2X): 40 mM HEPES (pH 7.5), 20% glycerol, 4 mM DTT.[3] A 1X working solution should be prepared fresh before use.
- Dithiothreitol (DTT): 1 M stock solution.
- **7-Amino-4-methylcoumarin** (AMC) standard: For creating a standard curve.
- Phosphate-Buffered Saline (PBS): pH 7.4.

- DMSO: For reconstituting substrates and inhibitors.
- Microplate reader: Capable of fluorescence detection with excitation at ~380 nm and emission at ~440-460 nm.[\[1\]](#)[\[3\]](#)
- 96-well black microplates: For fluorescence assays.

Protocol 1: Preparation of Cell Lysates

- Induce Apoptosis: Treat cells with the desired stimulus to induce apoptosis. For suspension cells, proceed to the next step. For adherent cells, gently scrape and collect the cells.
- Cell Pellet Collection: Centrifuge the cell suspension at 300 x g for 10 minutes.[\[5\]](#) Discard the supernatant.
- Washing: Resuspend the cell pellet in ice-cold PBS and centrifuge again at 300 x g for 10 minutes.[\[5\]](#) Carefully remove all of the supernatant.
- Cell Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 2-10 million cells/ml).[\[3\]](#)
- Incubation: Incubate the cell suspension on ice for 30 minutes.[\[3\]](#)
- Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet the cell debris.
- Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins, to a pre-chilled tube. This is the cell lysate.
- Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay). This is crucial for normalizing caspase activity.

Protocol 2: Caspase Activity Assay

- Prepare 1X Assay Buffer: Dilute the 2X Assay Buffer with an equal volume of sterile distilled water and add DTT to a final concentration of 5 mM.[\[5\]](#)

- Prepare Substrate Solution: Dilute the AMC-conjugated peptide substrate in the 1X Assay Buffer to the desired final concentration (typically 20-50 μM).[\[3\]](#)[\[6\]](#)
- Assay Setup: In a 96-well black microplate, add the following to each well:
 - Sample Wells: 50 μl of cell lysate (containing 100-200 μg of protein) and 50 μl of 2X Reaction Buffer with DTT.
 - Negative Control: 50 μl of lysate from untreated cells and 50 μl of 2X Reaction Buffer with DTT.
 - Blank: 50 μl of Cell Lysis Buffer and 50 μl of 2X Reaction Buffer with DTT.
- Initiate Reaction: Add 5 μl of the 4 mM substrate (e.g., LEHD-pNA, adjust for AMC substrates) to each well to achieve a final concentration of 200 μM .
- Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[\[3\]](#)
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 430-460 nm.[\[3\]](#)

Protocol 3: Data Analysis

- AMC Standard Curve: Prepare a series of dilutions of the AMC standard in 1X Assay Buffer. Measure the fluorescence of each dilution to generate a standard curve of fluorescence units versus AMC concentration.
- Subtract Background: Subtract the fluorescence reading of the blank from all sample and control readings.
- Calculate Caspase Activity: Use the AMC standard curve to convert the background-subtracted fluorescence readings of your samples into the amount of AMC released (in pmol or nmol).
- Normalize Data: Normalize the caspase activity to the protein concentration of each lysate and the incubation time. The results can be expressed as pmol AMC/ μg protein/hour.

- **Fold-Increase in Activity:** To determine the relative activation of the caspase, calculate the fold-increase in activity by dividing the normalized activity of the treated samples by the normalized activity of the untreated control.

Data Presentation

Quantitative Analysis of Caspase-3 Activity

The following table presents hypothetical data from a caspase-3 activity assay using Ac-DEVD-AMC.

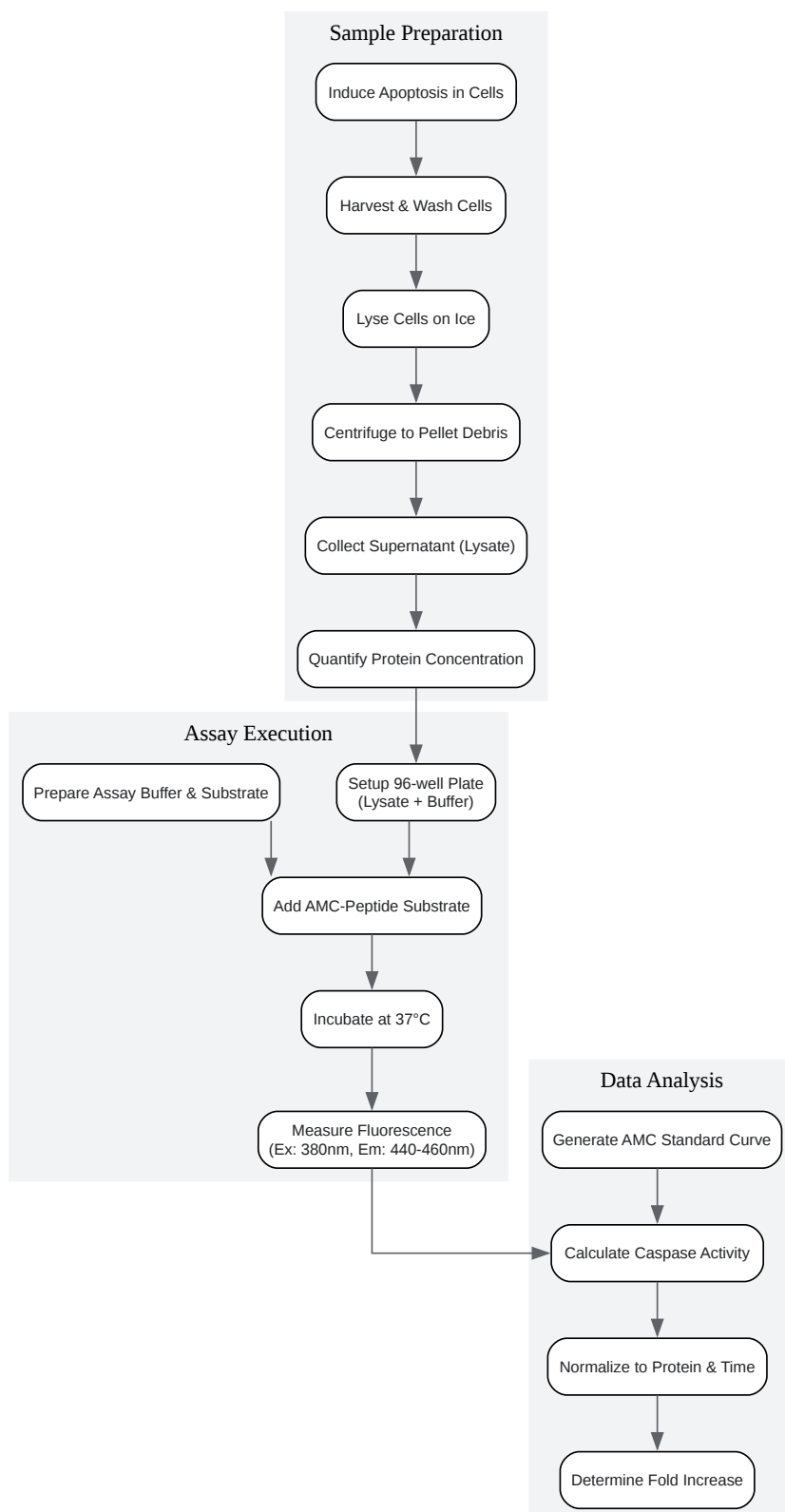
Sample	Protein Conc. (µg/ µl)	Fluorescence (RFU)	AMC Released (pmol)	Caspase-3 Activity (pmol/ µg/hr)	Fold Increase
Untreated Control	2.0	1500	75	37.5	1.0
Staurosporine (1 µM)	2.0	7500	375	187.5	5.0
Drug X (10 µM)	2.0	4500	225	112.5	3.0

Inhibitor Analysis

To confirm the specificity of the caspase activity, a specific inhibitor can be used. The IC₅₀ value represents the concentration of an inhibitor required to reduce the enzyme activity by 50%.

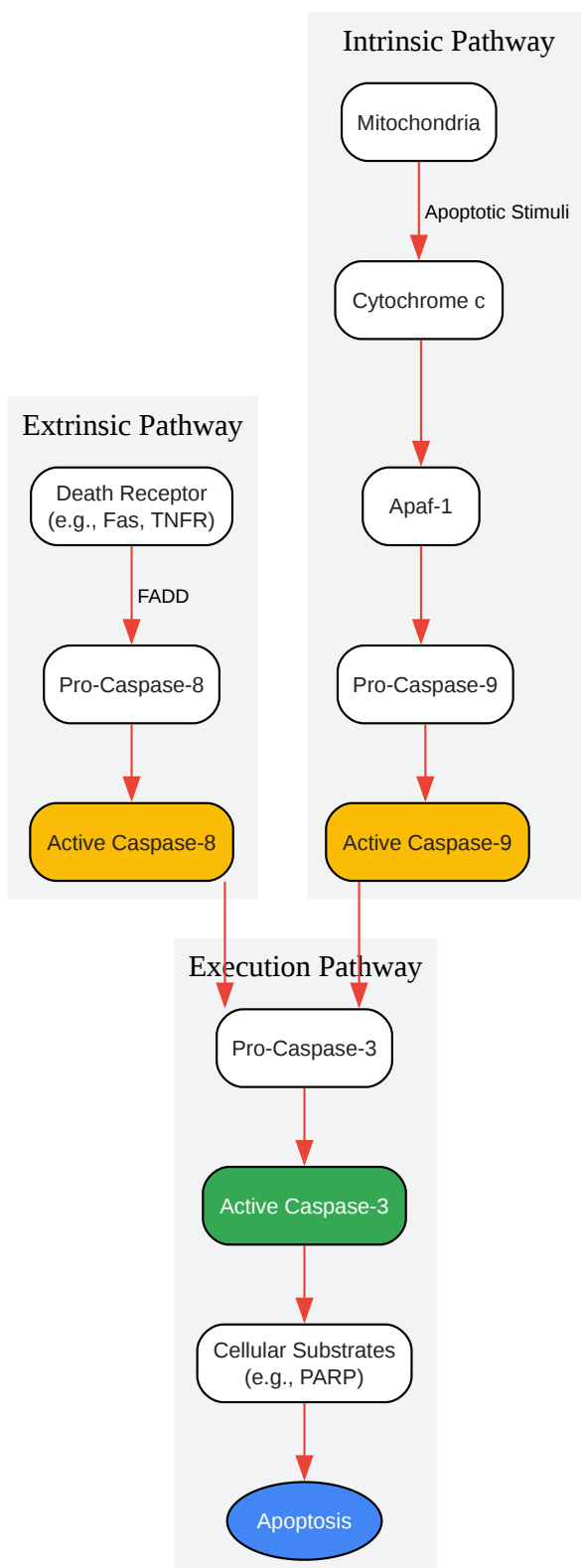
Inhibitor	Target Caspase	IC ₅₀ (nM)
Ac-DEVD-CHO	Caspase-3	10
Ac-LEHD-CHO	Caspase-9	25
Ac-IETD-CHO	Caspase-8	15

Visualizations



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Caption: Workflow for Caspase Activity Assay.



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Caption: Simplified Apoptosis Signaling Pathways.

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References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Measurement of Caspase-9 and Caspase-3 Activity [bio-protocol.org]
- 9. medchemexpress.com [medchemexpress.com]
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